

# 7-Xylosyltaxol B: A Technical Guide to a Paclitaxel Derivative

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## Compound of Interest

Compound Name: 7-Xylosyltaxol B

Cat. No.: B564247

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## Introduction

**7-Xylosyltaxol B**, scientifically referred to as 7-Xylosyl-10-deacetyltaxol B, is a naturally occurring taxane and a derivative of the well-known chemotherapeutic agent paclitaxel.<sup>[1][2]</sup> Found in various species of the yew tree (*Taxus*), this compound belongs to the taxoid family, which is characterized by a complex diterpene core structure.<sup>[1][2]</sup> As a paclitaxel derivative, **7-Xylosyltaxol B** is of significant interest to the oncology research community for its potential anti-tumor activities.

This technical guide provides a comprehensive overview of **7-Xylosyltaxol B**, including its chemical identity, biological activity, and the experimental protocols relevant to its study. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

## Chemical Identity and Structure

**7-Xylosyltaxol B** is structurally related to cephalomannine (Taxol B). The key structural features include the characteristic baccatin III core, a C13 side chain which is essential for its cytotoxic activity, and a xylosyl moiety at the C7 position. It is also deacetylated at the C10 position.

Chemical Formula:  $C_{48}H_{59}NO_{17}$ <sup>[2]</sup>

Molecular Weight: 922 g/mol [2]

The structural distinction between paclitaxel, Taxol B (cephalomannine), and **7-Xylosyltaxol B** lies primarily in the nature of the C13 side chain and substitutions on the taxane core. While paclitaxel has a benzamido group in its C13 side chain, cephalomannine has a tigloylamido group. **7-Xylosyltaxol B** is a derivative of the latter. The presence of the xylosyl group at the C7 position enhances the hydrophilicity of the molecule compared to paclitaxel.

## Biological Activity and Mechanism of Action

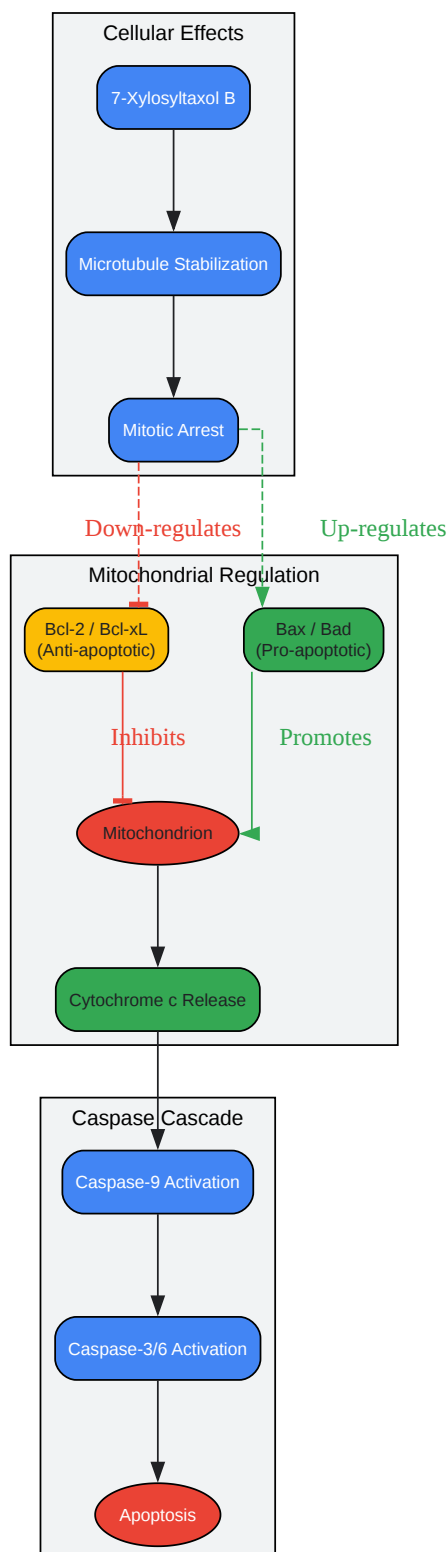
While specific quantitative cytotoxicity data for **7-Xylosyltaxol B** is limited in publicly available literature, it is reported to possess anti-tumor activity, inhibiting the growth of S180 sarcoma cells.[1] The mechanism of action for taxanes is primarily through the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis.

The closely related and more extensively studied compound, 10-deacetyl-7-xylosyl paclitaxel, provides insight into the likely mechanism of action. This compound induces mitotic arrest in cancer cells.[3] Subsequently, it triggers apoptosis through the mitochondrial-dependent (intrinsic) pathway.[3] This involves the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3] This shift in the balance of Bcl-2 family proteins leads to a loss of mitochondrial membrane potential and the release of cytochrome c, which in turn activates caspase-9, the initiator caspase in this pathway.[3] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -6, leading to the downstream events of apoptosis, including DNA fragmentation and cell death.[3]

## Signaling Pathway of Apoptosis Induction

The following diagram illustrates the proposed mitochondrial-dependent apoptotic pathway initiated by **7-Xylosyltaxol B**, based on the known mechanism of related compounds.

## Proposed Apoptotic Signaling Pathway of 7-Xylosyltaxol B

[Click to download full resolution via product page](#)Caption: Proposed apoptotic signaling pathway of **7-Xylosyltaxol B**.

## Quantitative Data

Quantitative data on the cytotoxic activity of **7-Xylosyltaxol B** is not extensively available in peer-reviewed literature. However, a study by Li et al. (PMID: 25682561) on paclitaxel derivatives provides some context, although the direct correspondence of the tested compounds to **7-Xylosyltaxol B** requires careful examination of the original publication. The data presented below is for a compound designated as "10" in the aforementioned study, which is reported to be a xylosyl-taxoid derivative. Researchers should consult the primary literature for definitive identification.

Cell Line	Cancer Type	IC <sub>50</sub> (μM)	Assay	Exposure Time (hrs)
A2780	Ovarian Carcinoma	3.5	Sulforhodamine B	48
A549	Lung Carcinoma	1.9	Sulforhodamine B	48
S180	Sarcoma	Not Quantified	In vivo growth inhibition	-

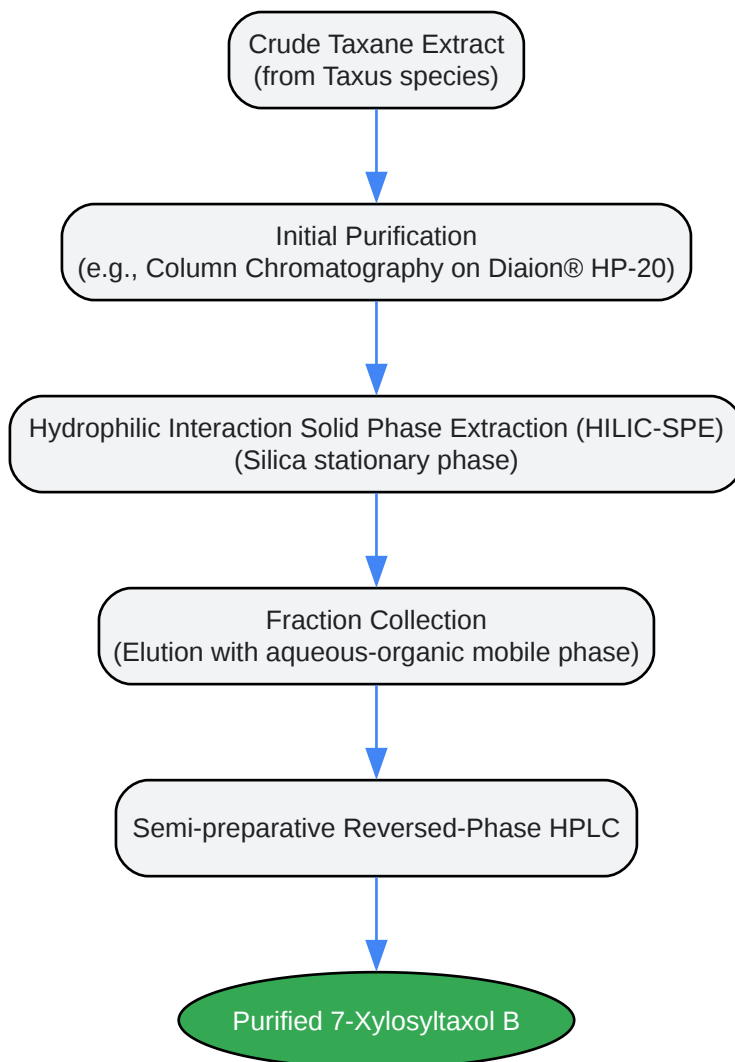
## Experimental Protocols

The following sections detail generalized protocols for the synthesis, purification, and biological evaluation of taxane derivatives like **7-Xylosyltaxol B**. These are intended as a guide and may require optimization for specific experimental contexts.

## Synthesis and Purification

The semi-synthesis of taxols from 10-deacetyl-7-xylosyltaxanes has been reported to involve a three-step process of redox reactions, acetylation, and deacetylation. A generalized workflow for isolation and purification from a crude extract is presented below.

## General Workflow for Isolation and Purification



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